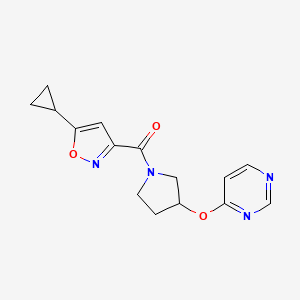

(5-Cyclopropylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an isoxazole ring, a pyrimidine ring, and a pyrrolidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have a high degree of stereochemistry due to the presence of the cyclopropyl and pyrrolidine rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the isoxazole ring might undergo reactions at the nitrogen atom, while the pyrimidine ring might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple nitrogen atoms might make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications

Synthesis of Novel Organic Compounds

Researchers have developed methodologies for synthesizing amino-isoxazoles and pyrrolidines, which are important in medicinal chemistry. For instance, the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles through the reaction of specific pyrroles with hydroxylamine highlights the versatility of such compounds in organic synthesis (Sobenina et al., 2005). Additionally, the development of precipitation-resistant solution formulations for poorly water-soluble compounds emphasizes the importance of formulation chemistry in enhancing drug bioavailability (Burton et al., 2012).

Pharmacokinetics and Metabolism

The pharmacokinetics, metabolism, and excretion of compounds similar in structure to the queried molecule have been extensively studied. For example, the metabolism and excretion of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans after oral administration provide insights into the compound's bioavailability and metabolic pathways (Sharma et al., 2012).

Potential Therapeutic Effects

Research has also focused on the potential therapeutic effects of related compounds, including their role as anticonvulsant agents. The synthesis and evaluation of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blockers highlight the potential for novel treatments for epilepsy (Malik & Khan, 2014).

Antimicrobial and Anticancer Agents

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial and anticancer activities. The development of novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties as potential antimicrobial and anticancer agents illustrates the ongoing search for new therapeutic options (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety and Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as detailed studies of its physical and chemical properties. Additionally, it would be interesting to investigate its biological activity, which could lead to potential applications in medicine or other fields .

properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c20-15(12-7-13(22-18-12)10-1-2-10)19-6-4-11(8-19)21-14-3-5-16-9-17-14/h3,5,7,9-11H,1-2,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVGBQCZASCWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2830840.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830847.png)

![N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2830855.png)